molecular formula C15H16N4O2S B8346648 tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate

tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate

Cat. No.: B8346648
M. Wt: 316.4 g/mol
InChI Key: YWRLUGYNPBACTE-UHFFFAOYSA-N
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Description

tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate: is a complex organic compound that features an indole moiety, a thiadiazole ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes functionalization to introduce the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions with optimized yields and purity, using standard organic synthesis techniques such as reflux, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The thiadiazole ring can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .

Scientific Research Applications

tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiadiazole ring can participate in coordination with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-(cyanomethyl)-1H-indol-5-yl)carbamate
  • tert-Butyl ((1H-indol-5-yl)methyl)carbamate

Uniqueness

tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate is unique due to the presence of both the indole and thiadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl N-[3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl]carbamate

InChI

InChI=1S/C15H16N4O2S/c1-15(2,3)21-14(20)18-13-17-12(19-22-13)10-4-5-11-9(8-10)6-7-16-11/h4-8,16H,1-3H3,(H,17,18,19,20)

InChI Key

YWRLUGYNPBACTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NS1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate (100 mg, 0.359 mmol) and indole-5-boronic acid (57.9 mg, 0.359 mmol) in 1,4-dioxane (5 mL) was added Pd(PPh3)4 (20.77 mg, 0.017 mmol) and 1M aq K2CO3 solution (0.539 mL, 0.539 mmol). N2 gas was purged for 15 min. After 15 min, the reaction was heated at reflux for 4 h. The reaction mixture was cooled to RT and treated with H2O (5 mL), extracted with EtOAc (25 mL). The aqueous layer was back extracted with EtOAc (25 mL). The combined organic layers were dried over anhydrous Na2SO4 and concentrated. The crude was further purified by silica gel column chromatography (eluent: 10% EtOAc in petroleum ether) to afford tert-butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate (50 mg, 44.2%) as an off white solid. MS (ESI, pos. ion) m/z: 261 (M+1); 1H NMR (400 MHz, DMSO-d6): δ 12.40 (s, 1H), 11.31 (s, 1H), 8.35 (s, 1H), 7.91 (dd, J=1.2 Hz & 8.4 Hz, 1H), 7.46 (d, J=8.4 Hz, 1H), 7.41-7.40 (m, 1H), 6.35 (s, 1H), 1.52 (s, 9H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
57.9 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.539 mL
Type
reactant
Reaction Step Two
Quantity
20.77 mg
Type
catalyst
Reaction Step Two

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